4-Methoxy Substitution More Than Doubles Photolysis Efficiency in Caged Compound Applications
In a systematic study of 1-acyl-7-nitroindoline photolysis, the 4-methoxy substituted analog exhibited a >2-fold improvement in photolysis efficiency compared to the unsubstituted parent compound [1].
| Evidence Dimension | Photolysis efficiency |
|---|---|
| Target Compound Data | >2-fold improvement |
| Comparator Or Baseline | Unsubstituted 1-acyl-7-nitroindoline (baseline efficiency = 1.0) |
| Quantified Difference | >2-fold increase |
| Conditions | Photolysis in aqueous solution with near-UV light; assay of carboxylic acid release |
Why This Matters
This quantifiable improvement in photochemical performance makes the 4-methoxyindoline scaffold a preferred choice for designing photolabile protecting groups in biological probe development.
- [1] Papageorgiou, G.; Ogden, D. C.; Corrie, J. E. T. Effects of Aromatic Substituents on the Photocleavage of 1-Acyl-7-nitroindolines. Tetrahedron 2000, 56, 8197–8205. View Source
